![molecular formula C23H23ClF4N4O B610610 Sisunatovir hydrochloride CAS No. 1903763-83-6](/img/structure/B610610.png)
Sisunatovir hydrochloride
説明
Sisunatovir hydrochloride is an orally administered inhibitor designed to block the fusion of the Respiratory Syncytial Virus (RSV) to the host cell . It is currently under development for the treatment of RSV infections in infants, toddlers, young children, immunocompromised patients, and the elderly . It has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) and is currently in phase 2 clinical development .
Physical And Chemical Properties Analysis
Sisunatovir hydrochloride is a solid substance with a molecular weight of 482.9 . It is soluble in DMSO . More specific physical and chemical properties like melting point, boiling point, and specific gravity might not be publicly available.科学的研究の応用
Antiviral Applications in COVID-19
Sisunatovir hydrochloride has been explored in the context of COVID-19 treatment. Research indicates its potential efficacy against SARS-CoV-2, the virus responsible for COVID-19. Studies have examined various antiviral drugs, including Sisunatovir hydrochloride, for their in vitro and in vivo effectiveness against SARS-CoV-2 and other related coronaviruses. These findings highlight the drug's potential as part of the broader antiviral treatment landscape for COVID-19 and similar viral infections (Costanzo, De Giglio, & Roviello, 2020).
Drug Repurposing in Viral Therapies
Sisunatovir hydrochloride has been investigated as part of drug repurposing efforts for COVID-19. Drug repurposing involves identifying new applications for existing drugs, particularly in response to emerging health crises like the COVID-19 pandemic. The research emphasizes the need for expedited discovery and approval processes in pandemic situations, where Sisunatovir hydrochloride's antiviral properties can be rapidly deployed against new viral threats (Singh et al., 2020).
Pharmacogenomics and COVID-19 Treatment
Sisunatovir hydrochloride's role in the treatment of COVID-19 has also been considered within the scope of pharmacogenomics. This field studies how an individual's genetic makeup affects their response to drugs. Understanding the pharmacogenomic profile of drugs like Sisunatovir hydrochloride is crucial in tailoring COVID-19 treatments to individual patient needs, thereby enhancing efficacy and reducing adverse reactions (Khan, Elsayed, & Said, 2022).
Computational Screening for COVID-19 Drug Candidates
In the realm of computational drug discovery, Sisunatovir hydrochloride has been identified as a candidate for repurposing against COVID-19. Computational models and drug-target interaction studies have helped pinpoint existing drugs that could potentially inhibit SARS-CoV-2, with Sisunatovir hydrochloride emerging as a promising candidate due to its molecular structure and interaction potential with viral proteins (Saha et al., 2021).
作用機序
将来の方向性
Sisunatovir hydrochloride is currently in phase 2 clinical development . Pfizer has completed the acquisition of ReViral, the company that initially developed Sisunatovir, and plans to continue the development program in both adult and pediatric populations . Pfizer also opted in to the right to develop and commercialize sisunatovir in Mainland China, Hong Kong, Macau, and Singapore . If successful, Pfizer believes annual revenue for these programs has the potential to reach or exceed $1.5 billion .
特性
IUPAC Name |
1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYYAFKAHRIPJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sisunatovir hydrochloride | |
CAS RN |
1903763-83-6 | |
Record name | Sisunatovir hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903763836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SISUNATOVIR HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM5XGN8XKS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。